

Alrizomadlin liposarcoma vs other sarcomas response

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alrizomadlin

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Clinical Response Data for Alrizomadlin

Tumor Type / Setting	Regimen	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Key Patient Selection	Source (Study)
Advanced Solid Tumors	Alrizomadlin Monotherapy	25% (2/8 patients) [1] [2]	100% (8/8 patients) [1] [2]	MDM2-amplified, TP53 wild-type	Phase I Trial [1] [2]
Liposarcoma (LPS)	Alrizomadlin + Toripalimab (PD-1 inhibitor)	16.7% [3]	66.7% [3]	Not specified	Phase II (ASCO 2025) [3]
Malignant Peripheral Nerve Sheath Tumor (MPNST)	Alrizomadlin Monotherapy	Data not available (80% DCR) [3]	80% (4/5 patients with stable disease) [3]	Not specified	Phase II (ASCO 2025) [3]
Malignant Peripheral Nerve	Alrizomadlin + Toripalimab	Confirmed Partial Responses [3]	Data not available	Not specified	Phase II (ASCO 2025) [3]

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Sheath Tumor (MPNST)					

Key Experimental Methodologies

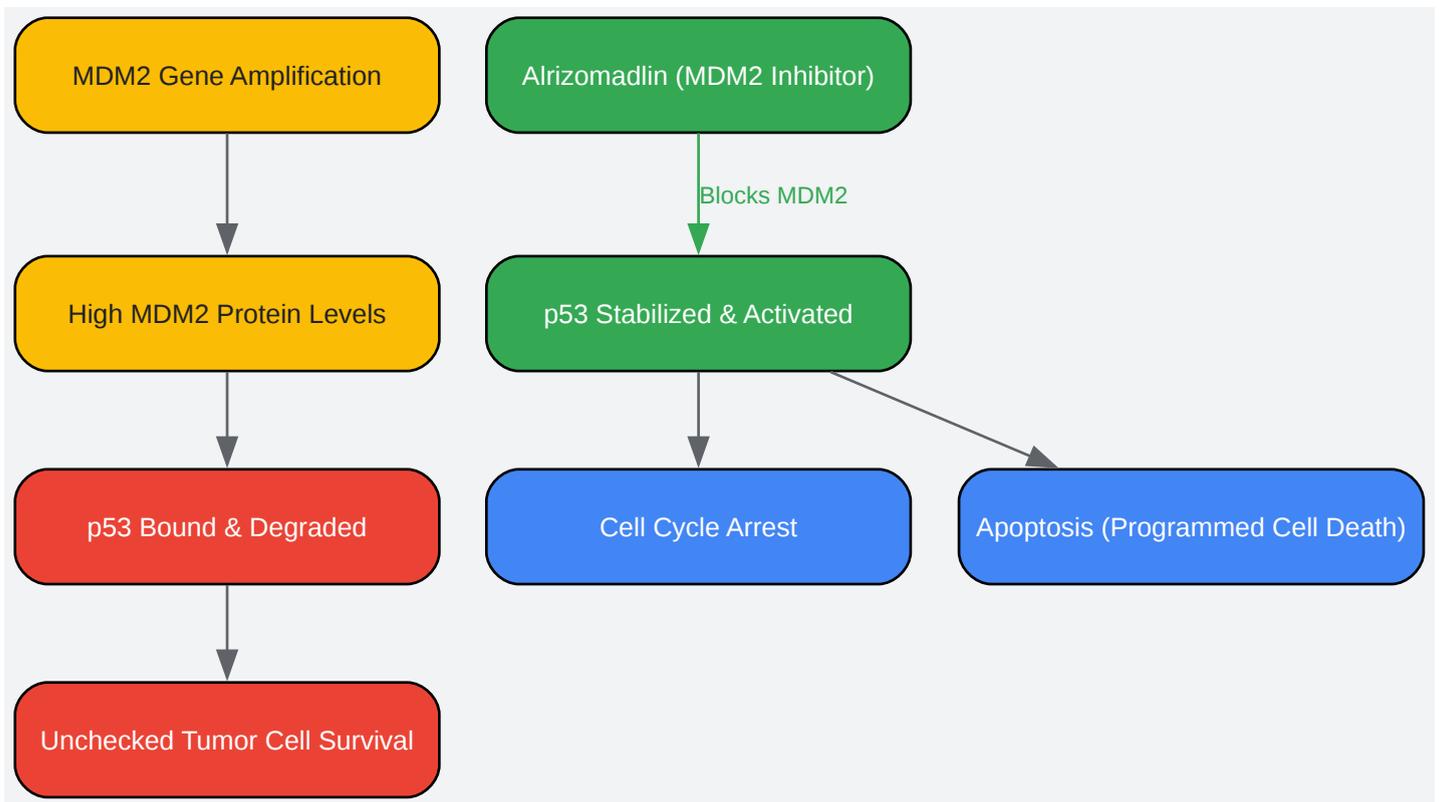
The data presented are derived from early-phase clinical trials with the following designs:

- **Phase I Trial (Monotherapy):** This first-in-human, single-arm, open-label study used a classical "3 + 3" dose escalation design [1]. **Patients** had histologically confirmed advanced solid tumors that failed standard treatment. The **intervention** was **alrizomadlin** administered orally once every other day for 21 days, followed by 7 days off, in a 28-day cycle. The **primary endpoints** were safety, tolerability, determination of the maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D). Tumor response was assessed by investigators using **RECIST 1.1 criteria** every 8 weeks [1].
- **Phase II Trial (Combination Therapy):** This study evaluated **alrizomadlin** with or without the PD-1 inhibitor toripalimab. **Patients** had advanced adenoid cystic carcinoma, MPNST, LPS, or other solid tumors. The **intervention** involved separate monotherapy and combination therapy arms. The endpoints included safety and preliminary antitumor activity, with response assessed via **RECIST 1.1** [3].

Mechanism of Action and Target Biology

Alrizomadlin is an oral, small-molecule inhibitor that selectively disrupts the interaction between MDM2 and the tumor suppressor protein p53. This pathway is critically important in specific sarcoma subtypes.

The diagram below illustrates the restored apoptotic pathway in MDM2-amplified, TP53 wild-type sarcomas upon **alrizomadlin** treatment.



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This mechanism is particularly relevant in **well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS)**, where over 90% of cases are characterized by amplification of the *MDM2* gene on chromosome 12q13-15, leading to functional inactivation of wild-type p53 without the need for *TP53* mutation [4] [5]. This creates a clear therapeutic window for **alrizomadlin**.

Interpretation and Research Implications

- **Focus on Biomarker-Driven Populations:** The high response rate (25% ORR, 100% DCR) in the Phase I trial was specifically observed in patients with **MDM2-amplified, TP53 wild-type tumors** [1] [2]. This underscores the necessity of patient selection based on molecular profiling in future research and clinical practice.
- **Synergy with Immunotherapy:** The reported activity of **alrizomadlin** in combination with PD-1 inhibitors in liposarcoma and MPNST is supported by preclinical evidence. Studies suggest that **alrizomadlin** can regulate the tumor immune microenvironment and enhance T-cell-mediated immunity, potentially overcoming resistance to checkpoint inhibitors [1] [3].
- **Histological Subtype is Key:** Sarcomas are highly heterogeneous. The efficacy of a targeted therapy like **alrizomadlin** is intrinsically linked to the specific molecular drivers of each subtype. While

DDLPS is a prime candidate due to its *MDM2* amplification, other sarcomas without this alteration are less likely to respond.

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Address: Ontario, CA 91761, United States

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